molecular formula C26H37N3O2 B6020563 2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol

Cat. No. B6020563
M. Wt: 423.6 g/mol
InChI Key: LQVPNEAIOGOGPQ-IMRQLAEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol, also known as L-745,870, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to possess various pharmacological properties that make it a promising candidate for drug development.

Mechanism of Action

2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol binds to the dopamine D4 receptor and blocks its activity, leading to a decrease in the release of dopamine in the brain. This mechanism of action is believed to be responsible for its therapeutic effects in psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which can lead to a decrease in symptoms of psychiatric disorders. It has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is its high potency and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol. One area of interest is the development of more effective formulations that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and addiction. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its effects on the brain and behavior.

Synthesis Methods

The synthesis of 2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves the reaction of 2,6-di-tert-butyl-4-formylphenol with 4-(2-methoxyphenyl)piperazine in the presence of a reducing agent. The resulting product is then treated with formaldehyde and hydrochloric acid to form the final compound. This method has been optimized to yield high purity and high yield of this compound.

Scientific Research Applications

2,6-di-tert-butyl-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in the regulation of various physiological processes such as mood, cognition, and behavior. Studies have shown that this compound can modulate the activity of this receptor and has potential applications in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder.

properties

IUPAC Name

2,6-ditert-butyl-4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O2/c1-25(2,3)20-16-19(17-21(24(20)30)26(4,5)6)18-27-29-14-12-28(13-15-29)22-10-8-9-11-23(22)31-7/h8-11,16-18,30H,12-15H2,1-7H3/b27-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVPNEAIOGOGPQ-IMRQLAEWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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